molecular formula C8H9ClN2O B13504062 8-Methoxyimidazo[1,2-a]pyridine hydrochloride

8-Methoxyimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B13504062
M. Wt: 184.62 g/mol
InChI Key: ITRHUQRRXYGNJO-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of both nitrogen and oxygen atoms in the ring structure makes this compound particularly interesting for various chemical reactions and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with methoxy-substituted aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

8-Methoxyimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridine hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antiviral effects. The compound can also interact with DNA or RNA, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, which lacks the methoxy group.

    8-Chloroimidazo[1,2-a]pyridine: A similar compound with a chlorine substituent instead of a methoxy group.

    2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Another derivative with different substituents.

Uniqueness: 8-Methoxyimidazo[1,2-a]pyridine hydrochloride is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c1-11-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H

InChI Key

ITRHUQRRXYGNJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC=C2.Cl

Origin of Product

United States

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